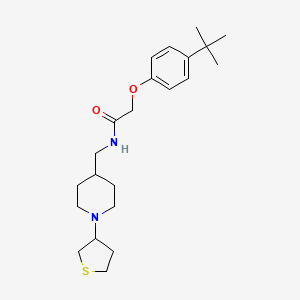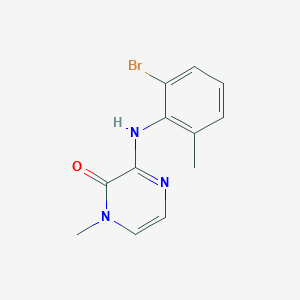
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one, commonly known as BM212, is a small molecule compound that has been extensively studied for its potential use in scientific research applications. It belongs to the class of pyrazinone derivatives and has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
A series of new 3-aminopyrroles, closely related to the chemical structure , were synthesized and showed significant anticonvulsant activity with a notable lack of neurotoxicity. These compounds, through their structural activity relationships, offer insights into potential therapeutic uses against seizures, highlighting an essential structural feature interaction with the voltage-dependent sodium channel, which might be applicable to the research on 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one derivatives (Unverferth et al., 1998).
Pteridine and Pyrazine Derivatives Synthesis
Research on 2-Aminopyrazine-3-carboxamide derivatives, similar in structure to the target compound, led to the synthesis of various pteridin-4-one derivatives. These compounds were evaluated for their potential applications in medicinal chemistry, showcasing the versatility of pyrazine derivatives in synthesizing bioactive heterocyclic compounds, which could hint at applications for the compound in synthesizing new pharmacologically active molecules (Albert, 1979).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidines derivatives, structurally related to the compound of interest, were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This research underscores the potential of pyrazine derivatives in developing new therapeutic agents targeting cancer and inflammation, suggesting a similar potential application for this compound (Rahmouni et al., 2016).
Tubulin Polymerization Inhibition for Anticancer Activity
Research on indenopyrazoles, which are structurally akin to the target molecule, identified compounds with promising antiproliferative activity towards human cancer cells, attributed to tubulin polymerization inhibition. This finding points to the potential of this compound derivatives in cancer treatment through a similar mechanism (Minegishi et al., 2015).
Allosteric Enhancers of the A1 Adenosine Receptor
A study exploring 2-amino-3-(4-chlorobenzoyl)thiophene derivatives, related to the core structure of the compound in focus, synthesized a series of compounds demonstrating significant activity as allosteric enhancers of the A1 adenosine receptor. This suggests a potential area of research for this compound in modulating receptor activities for therapeutic benefits (Romagnoli et al., 2012).
Eigenschaften
IUPAC Name |
3-(2-bromo-6-methylanilino)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-4-3-5-9(13)10(8)15-11-12(17)16(2)7-6-14-11/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGSNASCKGGSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NC2=NC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


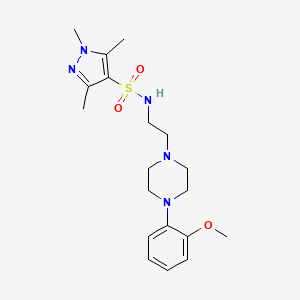
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)
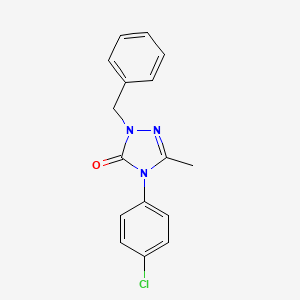
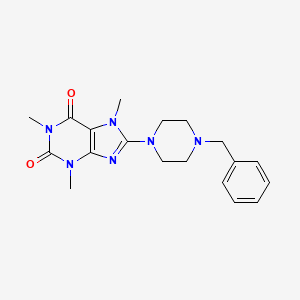

![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)


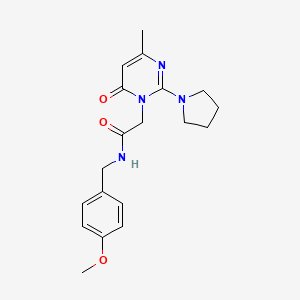
![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)
![4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B3015454.png)

